molecular formula C8H9FO2 B1584661 4-Fluoro-1,2-dimethoxybenzene CAS No. 398-62-9

4-Fluoro-1,2-dimethoxybenzene

Cat. No.: B1584661
CAS No.: 398-62-9
M. Wt: 156.15 g/mol
InChI Key: DAGKHJDZYJFWSO-UHFFFAOYSA-N
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Description

4-Fluoro-1,2-dimethoxybenzene is a raw material used in organic synthesis . It is a colorless to orange to green clear liquid . It is also known as 4-Fluoroveratrole .


Molecular Structure Analysis

The molecular formula of this compound is C8H9FO2 . Its molecular weight is 156.16 . The InChI key is DAGKHJDZYJFWSO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a boiling point of 123 °C/45 mmHg and a flash point of 91 °C . Its specific gravity is 1.19 and its refractive index is 1.51 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoro-1,2-dimethoxybenzene has been explored in the context of chemical synthesis and analysis. For instance, Martin Sweeney and colleagues (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene from a commercial 2-fluoro-1,4-dimethoxybenzene, demonstrating the reactivity of fluorinated dimethoxybenzenes under specific conditions (Sweeney, McArdle, & Aldabbagh, 2018). Similarly, the application of this compound as an additive in electrolytes for lithium-ion batteries has been studied, showcasing its potential in improving overcharge performance and stability (Yong Zhang et al., 2011).

Role in Organic and Medicinal Chemistry

In organic and medicinal chemistry, the influence of fluorine substitution in the structure-activity relationships of compounds is significant. Research by Crocker et al. (2007) on 1-fluoro-1-deoxy-Delta(8)-THC analogs, synthesized from 1-fluoro-3,5-dimethoxybenzene, highlights the impact of fluorine on binding affinity and biological activity (Crocker, Mahadevan, Wiley, Martin, & Razdan, 2007). This underscores the potential of this compound derivatives in the development of novel therapeutic agents.

Photophysical Properties

The study of photophysical properties of fluorinated benzene derivatives is another area of interest. For instance, Levitus et al. (2001) explored the photophysics of 1,4-diethynyl-2-fluorobenzene, providing insights into the effects of aggregation and planarization in such compounds (Levitus et al., 2001). These studies are crucial for understanding the behavior of fluorinated benzene derivatives in various states, which could have implications for their applications in materials science and nanotechnology.

Electrochemical Applications

This compound's role in electrochemistry, particularly in battery technology, is noteworthy. Jingjing Zhang and colleagues (2017) examined derivatives of 1,4-dimethoxybenzene, including fluorinated versions, for use as catholytes in redox flow batteries, demonstrating their high chemical stability and potential for enhancing battery performance (Jingjing Zhang et al., 2017)

Safety and Hazards

4-Fluoro-1,2-dimethoxybenzene is a combustible liquid . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Relevant Papers

One relevant paper titled “Application of 2-chloro-1,4-dimethoxybenzene and this compound additives in electrolyte for liquid state Al-plastic film lithium-ion batteries” discusses the use of this compound as a redox shuttle additive for the prevention of electrolyte decomposition in an overcharged liquid state Al-plastic film lithium-ion batteries .

Properties

IUPAC Name

4-fluoro-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKHJDZYJFWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343981
Record name 4-Fluoroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-62-9
Record name 4-Fluoroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1,2-dimethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Six bomb tubes, each containing 4.8 g (30.0 mmol) of 4-fluoro-1,2-dimethoxybenzene (obtained from 3,4-dimethoxyaniline by a Balz-Schiemann reaction), 7.5 g (37.5 mmol) of (2-pyridinyl)-benzoate and 300 ml of trifluoroacetic acid, are heated at 100° for 41/2 hours while stirring magnetically. The contents of all six bomb tubes is poured into 600 ml of water while stirring vigorously and the solid substance that separates out is filtered with suction. The filtrate is extracted several times with toluene. The solid substance is dissolved in the combined toluene extracts. The toluene solution is washed with water and saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness by evaporation. The resulting semi-solid oil is dissolved in 500 ml of warm isopropanol and treated with carbon. The filtered solution is concentrated in vacuo until crystallisation begins. After complete crystallisation, the (4,5-dimethoxy-2-fluorophenyl)-phenylmethanone is filtered with suction and washed with cold isopropanol, yielding white crystals having a melting point of 102°-104°.
Quantity
0 (± 1) mol
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Quantity
300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential benefit of adding 4-Fluoro-1,2-dimethoxybenzene to the electrolyte of lithium-ion batteries?

A1: While the provided abstract [] does not explicitly state the benefits of this compound, it suggests its potential as an electrolyte additive for lithium-ion batteries using an aluminum-plastic film. Electrolyte additives are often used in small quantities to enhance battery performance, such as improving cycle life, increasing capacity, or enhancing safety. Further research is needed to understand the specific role and impact of this compound in this context.

Q2: Are there other studies available on the use of this compound in battery technologies?

A2: The provided abstract [] is the only source of information given. Therefore, it is not possible to ascertain the existence of other studies without further literature research.

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